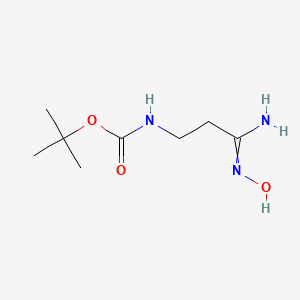

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate

Beschreibung

Structural Classification within Oxime Family

Oximes are nitrogen-containing compounds with the general structure RR'C=N–OH , where R and R' are organic groups or hydrogen atoms. This compound belongs to the hydroxyimino carbamate subclass, distinguished by:

- Z-configuration : The hydroxyimino group adopts a cis arrangement relative to the amino group.

- Carbamate protection : A tert-butyl carbamate (BOC) group shields the amine, enhancing stability for synthetic applications.

| Structural Feature | Description |

|---|---|

| Hydroxyimino group | C=N–OH with Z-configuration |

| Carbamate moiety | BOC group (tert-butyloxycarbonyl) protecting the amine |

| Chain architecture | Propyl backbone connecting the BOC group to the hydroxyimino-amine system |

Historical Context and Discovery

While specific discovery details are sparse, the compound’s synthesis aligns with established methods for BOC-protected oxime derivatives . Historical precedents include the use of hydroxylamine to condense carbonyl compounds into oximes. Its development likely stems from efforts to stabilize reactive intermediates in peptide or heterocycle synthesis, leveraging the BOC group’s acid-labile nature for controlled deprotection.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-3-hydroxyiminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZCIJAPSBNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that carbamates, in general, are used as protecting groups for amines, especially in the synthesis of peptides.

Mode of Action

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions. The compound can be synthesized by reacting Boc anhydride with ethanol in an ice bath, followed by the slow addition of a 70% solution of ammonia.

Biochemical Pathways

It is known that carbamates play a crucial role in peptide synthesis. They protect the amine group during the synthesis process, preventing unwanted side reactions.

Pharmacokinetics

It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water.

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptide bonds. It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy and stability. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water. This solubility profile can influence how the compound interacts with its environment and carries out its function.

Biochemische Analyse

Biochemical Properties

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with histone deacetylases (HDACs), inhibiting their activity and thereby influencing gene expression. Additionally, it can form complexes with metal ions, which can further modulate its biochemical properties and interactions.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to changes in the acetylation status of histones, thereby affecting gene transcription. Moreover, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in gene expression. Additionally, this compound can bind to metal ions, forming complexes that can further influence its biochemical activity. The presence of the hydroxyimino group allows it to participate in redox reactions, adding another layer of complexity to its molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the carbamate group, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with histones and other nuclear proteins, influencing gene expression and chromatin structure.

Biologische Aktivität

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a compound with significant potential in biochemical research, particularly due to its role as a protecting group for amines in peptide synthesis. Its molecular formula is CHNO, and it has a molecular weight of 203.24 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary function of this compound is to act as a protecting group for amines during peptide synthesis. This protection is crucial for preventing unwanted reactions that can occur at the amine site, thereby ensuring successful peptide bond formation. The compound can be installed and removed under mild conditions, making it versatile for various synthetic applications.

Biochemical Pathways

Carbamates like this one are known to interact with several enzymes and biomolecules. Specifically, it has been shown to inhibit histone deacetylases (HDACs), which play a vital role in gene expression regulation by modifying histone acetylation status. This inhibition can lead to altered gene transcription profiles, impacting cellular processes such as differentiation and apoptosis.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression : By inhibiting HDACs, the compound increases histone acetylation, leading to enhanced transcription of certain genes.

- Cell Signaling : It affects various signaling pathways, potentially altering responses to external stimuli.

- Cellular Metabolism : The compound's interaction with metabolic pathways can modulate energy production and utilization within cells.

Pharmacokinetics

The compound exhibits solubility in organic solvents such as methylene chloride and chloroform but has limited solubility in water. This property is essential when considering its application in biological systems, as it affects absorption and bioavailability.

In Vitro Studies

A study demonstrated that this compound could protect astrocyte cells from amyloid beta-induced toxicity. The compound showed moderate protective effects by reducing levels of pro-inflammatory cytokines like TNF-α and oxidative stress markers in cell cultures .

In Vivo Studies

In animal models, the dosage of this compound significantly influenced its biological effects. Lower doses were effective in modulating enzyme activity without causing toxicity, while higher doses did not yield proportional benefits.

Dosage Effects

The effects of this compound vary based on dosage:

- Low Doses : Modulation of enzyme activity and gene expression with minimal toxicity.

- High Doses : Potential for adverse effects without enhanced therapeutic benefits.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits HDACs, affecting gene expression |

| Cell Protection | Protects against oxidative stress in astrocytes |

| Metabolic Impact | Modulates energy metabolism through enzyme interactions |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is primarily utilized as a protecting group for amines during peptide synthesis. The protection of amine groups is crucial to prevent unwanted side reactions that can occur during the formation of peptide bonds. This compound can be installed and removed under relatively mild conditions, making it a versatile choice in synthetic organic chemistry.

Biochemical Analysis

The compound plays a significant role in biochemical pathways by interacting with enzymes and proteins. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression through histone acetylation status. This interaction can lead to profound effects on cellular processes such as cell signaling and metabolism.

Drug Development

Due to its ability to modify biological activity through enzyme interaction, this compound has potential applications in drug development. By serving as a substrate for various enzymes, it may facilitate the design of new therapeutic agents that target specific biochemical pathways.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing specific peptides, researchers employed this compound as a protecting group for an amine functional group. The successful installation of this protecting group allowed for the selective formation of peptide bonds without interference from the amine site, demonstrating its effectiveness in synthetic methodologies.

Case Study 2: Gene Expression Regulation

Another research investigation examined the impact of this compound on HDAC activity. The results indicated that the compound significantly inhibited HDACs, leading to increased acetylation of histones and altered gene expression profiles. This finding underscores the compound's potential utility in epigenetic research and therapeutic applications targeting gene regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl (3-(benzyl(phenyl)amino)propyl)carbamate

- Structure: Features a benzyl(phenyl)amino group instead of the hydroxyimino moiety.

- Synthesis: Prepared via refluxing tert-butyl (3-(benzylamino)propyl)carbamate with benzyl bromide in ethanol, using potassium carbonate as a base .

- The benzyl(phenyl) group enhances hydrophobicity, likely improving membrane permeability compared to the target compound.

tert-Butyl (Z)-(2-(3-amino-3-(hydroxyimino)propanamido)phenyl)carbamate (Olanzapine Impurity)

- Structure : Incorporates an additional phenyl ring and amide linkage (C₁₄H₂₀N₄O₄, MW: 308.34 g/mol) .

- Functional Groups: Combines carbamate, hydroxyimino, and amide functionalities.

- Applications: Serves as a reference standard in pharmaceutical quality control, highlighting the role of hydroxyimino-carbamate derivatives in drug impurity profiling .

tert-Butyl N-(3-amino-3-hydroxyiminopropyl)carbamate

- Synonyms: Over 15 alternate names are listed, emphasizing its prevalence in chemical databases (e.g., MDL: MFCD16665268) .

- Reactivity: The (Z)-configuration of the hydroxyimino group may influence stereoselective reactions, distinguishing it from (E)-isomers or non-oxime analogues .

Physicochemical Properties

Key Observations :

- The hydroxyimino group in the target compound confers unique reactivity (e.g., participation in condensation or redox reactions) absent in benzylamino or simple carbamate analogues.

Stability and Handling

- Target Compound : Requires stringent storage conditions (2–8°C) due to moisture sensitivity. Repeated freeze-thaw cycles degrade stability .

Vorbereitungsmethoden

Preparation via tert-Butyl 3-oxobutyrate Intermediate and Nitrosation

One industrially advantageous method involves the synthesis of tert-butyl 3-oxobutyrate as a key intermediate, which is subsequently converted into the target compound through nitrosation and alkylation steps.

Step 1: Synthesis of tert-butyl 3-oxobutyrate

tert-Butyl alcohol reacts with diketene in the presence of 4-(tertiary amino) pyridine as a catalyst, typically in an organic solvent such as methylene chloride. The reaction temperature ranges from -50°C to 80°C, preferably 0°C to 30°C. The reaction proceeds with high clarity and purity, avoiding the need for decolorizing purification.Step 2: Nitrosation of tert-butyl 3-oxobutyrate

The oxobutyrate intermediate is reacted with a nitrosating agent (e.g., nitrous acid generated in situ from sodium nitrite and hydrochloric acid) in solvents such as dioxane, tetrahydrofuran, water, or acetic acid. The reaction temperature is maintained between -20°C and 50°C, with completion times from 5 minutes to 24 hours. This step introduces the hydroxyimino functionality.Step 3: Alkylation

The nitrosated product is then alkylated using alkylating agents like dimethyl sulfate or methyl iodide to stabilize the hydroxyimino group and form the carbamate structure. This step completes the formation of this compound.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl alcohol + diketene + 4-(tertiary amino) pyridine + methylene chloride | -50 to 80 (preferably 0-30) | 0.5 to 20 hours (HCl feeding) + stirring 1-24 hours | High purity, no decolorizing needed |

| 2 | Nitrous acid (from NaNO2 + HCl) + solvent (dioxane, THF, water, acetic acid) | -20 to 50 | 5 min to 24 hours | Introduces hydroxyimino group |

| 3 | Alkylating agents (dimethyl sulfate, methyl iodide) | Ambient | Variable | Stabilizes hydroxyimino carbamate structure |

Preparation from N-BOC-D-Serine via Mixed Acid Anhydride and Amine Condensation

Another documented method involves the preparation of tert-butyl carbamate derivatives related to the target compound starting from N-BOC-D-Serine, which is converted to a mixed acid anhydride, then condensed with an amine to form the carbamate.

Step 1: Formation of mixed acid anhydride

N-BOC-D-Serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent. The reaction is conducted in anhydrous ethyl acetate at 0–5°C for about 2 hours.Step 2: Condensation with amine

The acid anhydride intermediate is then reacted with benzylamine (or other amines) in ethyl acetate at 10–15°C for 2 hours, yielding the tert-butyl carbamate derivative.Step 3: Workup and purification

The reaction mixture is extracted with dilute hydrochloric acid and salt water, followed by solvent evaporation and crystallization from hexane/ethyl acetate to afford the product in high yield (~93.1%).

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield | Notes |

|---|---|---|---|---|---|

| 1 | N-BOC-D-Serine + i-BuOCOCl + NMM + ethyl acetate | 0–5 | 2 hours | - | Mixed acid anhydride formation |

| 2 | Benzylamine + ethyl acetate | 10–15 | 2 hours | - | Condensation to carbamate |

| 3 | Extraction, evaporation, crystallization | Ambient | - | 93.1% | High purity product |

This method is particularly useful for synthesizing carbamate derivatives with additional substituents and can be adapted for the preparation of this compound by appropriate choice of amine and subsequent functional group transformations.

Notes on Synthesis and Purification

- The choice of solvent, temperature, and reaction time is critical to maximize yield and purity.

- The nitrosation step must be carefully controlled to prevent overreaction or side products.

- Purification often involves solvent extraction, crystallization, and sometimes chromatography depending on the scale and desired purity.

- Industrial methods favor processes that avoid extensive decolorizing or complex purification to reduce cost and environmental impact.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The tert-butyl 3-oxobutyrate method is industrially favored due to its simplicity and avoidance of complex purification steps, making it suitable for large-scale synthesis.

- The mixed acid anhydride method offers versatility for synthesizing various carbamate derivatives with high yields and purity, useful for pharmaceutical intermediates.

- The hydroxyimino group introduction via nitrosation is a critical step that must be optimized for reaction time and temperature to ensure the desired Z-configuration and prevent side reactions.

- These methods provide a foundation for synthesizing this compound for use in enzyme inhibition studies and as intermediates in drug development.

Q & A

Q. What synthetic methodologies are effective for the stereoselective synthesis of the Z-configuration in tert-butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate?

To achieve the Z-configuration, stereocontrol during the hydroxyimine formation is critical. A common approach involves using hydroxylamine derivatives under controlled pH and temperature conditions to favor kinetic over thermodynamic products. For example, in analogous systems, reactions performed at lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF or THF) with slow addition of hydroxylamine hydrochloride have shown improved Z-selectivity . Intermediate protection of the amino group with a tert-butoxycarbonyl (Boc) group, as seen in related carbamate syntheses, prevents unwanted side reactions and stabilizes the imine moiety . Post-synthesis, confirm the stereochemistry using NOESY NMR or X-ray crystallography.

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

- X-ray crystallography : Single-crystal diffraction provides definitive proof of the Z-configuration and molecular geometry. For example, bond angles such as N2–C15–O3 (109.03°) and torsion angles (e.g., C10–C9–C1–C2) in similar carbamates resolve stereochemical ambiguities . Use SHELX programs for structure refinement, ensuring proper handling of disorder or thermal motion .

- NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and hydroxyimine protons (δ ~8–10 ppm, broad). NMR should show carbonyl carbons (C=O at ~150–160 ppm) and nitrogens (e.g., C15–O3 at ~179 ppm) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved during structural analysis?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. For instance:

- If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to identify exchange processes.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out degradation.

- Cross-validate with computational methods (DFT calculations) to compare experimental and theoretical bond lengths/angles .

Q. What strategies mitigate side reactions during the Boc protection/deprotection steps in this compound’s synthesis?

- Protection : Use Boc anhydride in the presence of a base (e.g., DMAP or TEA) at 0°C to minimize over-alkylation. Monitor reaction progress via TLC (eluent: 3:1 hexane/EtOAc) .

- Deprotection : Acidic conditions (TFA/DCM) are standard, but ensure the hydroxyimine group is stable under low pH. For sensitive intermediates, consider alternative protecting groups (e.g., Fmoc) .

Q. How can reaction conditions be optimized to suppress racemization or isomerization during synthesis?

- Temperature control : Maintain reactions below 25°C to reduce thermal equilibration between Z/E isomers.

- Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize the transition state favoring the Z-configuration.

- Catalysts : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can enhance stereoselectivity, as demonstrated in analogous imine-forming reactions .

Methodological Challenges in Data Interpretation

Q. What advanced techniques are suitable for probing the dynamic behavior of the hydroxyimine moiety?

- Dynamic NMR : Observe exchange cross-peaks in - HMBC spectra to study tautomerism or rotational barriers.

- Variable-temperature studies : Plot chemical shift changes (Δδ) versus temperature to calculate activation energies for conformational changes .

- Solid-state NMR : Compare solution and solid-state data to assess crystal-packing influences on molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.